molecular formula C12H16ClFN2O B3027329 (R)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride CAS No. 1286207-73-5

(R)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride

Cat. No.: B3027329
CAS No.: 1286207-73-5
M. Wt: 258.72
InChI Key: HFWMLIINMFOKBE-RFVHGSKJSA-N
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Description

®-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride is a chemical compound that features a piperidine ring, a benzamide group, and a fluorine atom. This compound is of interest due to its potential applications in medicinal chemistry and drug development. The presence of the piperidine ring and the fluorine atom can significantly influence the compound’s pharmacological properties.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ®-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and selectivity . The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

3-fluoro-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWMLIINMFOKBE-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-73-5
Record name Benzamide, 3-fluoro-N-(3R)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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